Mitratapide

Veterinary Pharmacology Obesity Management MTP Inhibition

Mitratapide (CAS 179602-65-4, also known as R103757) is a stereoselective, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP), developed by Janssen Pharmaceutica and formerly marketed under the brand name Yarvitan for the management of overweight and obesity in dogs. Its mechanism of action involves the inhibition of MTP in enterocytes, which directly blocks the absorption of dietary lipids and reduces serum cholesterol and triglyceride levels.

Molecular Formula C36H41ClN8O4S
Molecular Weight 717.3 g/mol
CAS No. 179602-65-4
Cat. No. B1677210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitratapide
CAS179602-65-4
SynonymsMitratapide;  R103757;  R 103757;  R-103757
Molecular FormulaC36H41ClN8O4S
Molecular Weight717.3 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl
InChIInChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1
InChIKeyHQSRVYUCBOCBLY-XOOFNSLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mitratapide (179602-65-4) for Veterinary Obesity Research: Compound Overview and Procurement Considerations


Mitratapide (CAS 179602-65-4, also known as R103757) is a stereoselective, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP), developed by Janssen Pharmaceutica and formerly marketed under the brand name Yarvitan for the management of overweight and obesity in dogs [1][2]. Its mechanism of action involves the inhibition of MTP in enterocytes, which directly blocks the absorption of dietary lipids and reduces serum cholesterol and triglyceride levels [3]. Chemically, mitratapide has the molecular formula C36H41ClN8O4S and a molecular weight of 717.28 g/mol, featuring multiple defined stereocenters that are critical for its biological activity [1].

Why Mitratapide Cannot Be Simply Substituted with Other MTP Inhibitors: A Procurement Perspective


Mitratapide belongs to the class of microsomal triglyceride transfer protein (MTP) inhibitors, which includes other veterinary agents like dirlotapide (Slentrol) and the human therapeutic lomitapide. Despite their shared primary target, these compounds exhibit distinct pharmacological profiles that preclude simple interchangeability in research or therapeutic applications. Critical differences exist in their regulatory approval status, species specificity, and clinical outcomes. Notably, mitratapide and dirlotapide are both licensed for canine use in Europe, but only dirlotapide is licensed in North America, while neither is approved for use in cats [1]. Beyond regulatory status, the compounds differ in their pharmacokinetics, dosing regimens, and off-target effects, such as dirlotapide's significant appetite suppression activity which is not a primary feature of mitratapide [2]. Therefore, substitution based solely on the shared MTP inhibitory mechanism is scientifically invalid and could compromise the integrity and comparability of research data.

Quantitative Evidence for Mitratapide (179602-65-4): A Data-Driven Guide for Scientific Selection


Mitratapide vs. Dirlotapide: Comparative Weight Loss Efficacy in Obese Dogs

Mitratapide achieves clinically significant weight loss in dogs, but its efficacy profile differs from dirlotapide. In a clinical study, dogs treated with the recommended mitratapide regimen (0.63 mg/kg orally) lost a mean of 14.2% of their body weight compared to baseline after an 8-week treatment period [1]. For comparison, dirlotapide administered at an initial dosage of 0.5 mg/kg resulted in a mean weekly weight loss of >0.8% over 24 weeks [2], and in a separate placebo-controlled trial, dirlotapide-treated dogs achieved mean weight loss of 11.8-14.0% by day 112 compared with 3.0-3.9% for placebo [3]. The mitratapide data represent a short-term, fixed-regimen outcome, whereas dirlotapide data come from longer-term, variable-dosing studies, highlighting fundamental differences in their intended clinical use and study designs.

Veterinary Pharmacology Obesity Management MTP Inhibition

Mitratapide vs. Dirlotapide: Distinct Mechanisms of Action for Weight Loss

Mitratapide and dirlotapide, while both MTP inhibitors, achieve weight loss through different primary mechanisms. Mitratapide's weight loss effect is primarily attributed to the inhibition of intestinal lipid absorption, resulting in reduced uptake of dietary fats, dose-dependent decreases in serum cholesterol and triglycerides, and an accumulation of lipid droplets in enterocytes [1]. It has only a slight, indirect appetite-decreasing effect [1]. In contrast, dirlotapide's weight loss activity is reported to be approximately 90% due to appetite reduction and only about 10% due to increased fecal fat excretion [2][3]. This fundamental difference in the weight loss mechanism is critical for experimental design.

Mechanism of Action Appetite Suppression Lipid Absorption

Mitratapide vs. Dietary Intervention: Beneficial Effects on Canine Metabolic Parameters

In a randomized controlled trial comparing a low-fat high-fibre diet alone (n=17) to the same diet plus mitratapide (n=19) in obese dogs, the addition of mitratapide did not produce additional weight loss but did lead to significant improvements in metabolic parameters associated with obesity [1]. At the end of the 85-day study, dogs in the mitratapide group had significantly lower diastolic blood pressure and total cholesterol levels compared to the diet-only control group [1]. The study also noted a significant reduction in alanine aminotransferase (ALT) activity in the mitratapide group, suggesting a beneficial effect on hepatic parameters [1].

Metabolic Syndrome Cholesterol Blood Pressure Canine Obesity

Mitratapide's Targeted Reduction of Adipose Tissue and Reversal of Insulin Resistance

A study using dual-energy X-ray absorptiometry (DEXA) confirmed that weight loss induced by mitratapide is predominantly a loss of adipose tissue, not lean body mass. Obese Beagle dogs treated with the recommended mitratapide regimen lost an average of 41.6% of their initial body fat mass [1]. Following treatment, the mean body fat percentage of the dogs returned to within a normal range, and a glucose tolerance test suggested that mitratapide treatment may help reverse insulin resistance, a common comorbidity of obesity [1]. In contrast, studies on dirlotapide, while showing weight loss, have focused on body weight and food intake rather than providing comparable DEXA-verified data on the specific reduction of adipose tissue [2].

Adipose Tissue Insulin Resistance DEXA Body Composition

Mitratapide's Unique Pharmacokinetic Profile and Food Effect

Mitratapide exhibits a distinct pharmacokinetic profile characterized by rapid absorption (peak plasma concentrations at 3-5 hours), extensive first-pass metabolism, and a paradoxical food effect where efficacy is enhanced when administered with food despite lower plasma concentrations [1]. It is rapidly and extensively metabolized, with 90% of the absorbed dose converted to three main metabolites (M1, M2, and M3) within 24 hours [1]. The parent compound has a low aqueous solubility of less than 0.5 μg/mL, increasing to 0.4 mg/mL at pH 1.2, which presents formulation challenges that were addressed through solid dispersion technologies [2]. This complex metabolic and solubility profile differs from other MTP inhibitors, making mitratapide a specific tool for studying the role of intestinal MTP inhibition.

Pharmacokinetics Metabolism Food Effect Bioavailability

Mitratapide (179602-65-4): Recommended Research and Industrial Application Scenarios Based on Evidence


Investigating Canine Obesity and Associated Metabolic Comorbidities

Mitratapide is ideally suited for short-term (8-week) in vivo studies focused on the metabolic consequences of obesity and weight loss. Its demonstrated ability to significantly reduce adipose tissue mass (41.6% of initial body fat) and improve insulin sensitivity [1] makes it a valuable tool for research into obesity-related insulin resistance and glucose intolerance. Furthermore, the evidence that it significantly lowers diastolic blood pressure and total cholesterol compared to diet alone [2] positions mitratapide for studies examining the cardiovascular and hepatic benefits of pharmacological intervention in obese canine models.

Differentiating Lipid Absorption Inhibition from Appetite Suppression in Preclinical Models

Given the distinct mechanism of action of mitratapide, which is primarily driven by intestinal lipid absorption blockade rather than the potent appetite suppression seen with dirlotapide [1][2], mitratapide is the preferred compound for researchers aiming to isolate the physiological effects of peripheral MTP inhibition on lipid metabolism, nutrient absorption, and gut hormone signaling. This specificity allows for a cleaner interpretation of experimental results where confounding effects on appetite and food intake must be minimized.

Pharmacokinetic and Formulation Studies for Poorly Water-Soluble Compounds

Mitratapide's very low aqueous solubility (<0.5 μg/mL) [1] and complex, stereospecific structure [2] make it a relevant model compound for research into formulation strategies for hydrophobic drugs. Patents detail the development of an oral solution using solubilizing agents like hydroxypropyl-β-cyclodextrin [1] and earlier work on solid dispersions to improve bioavailability . Researchers in pharmaceutics and drug delivery can use mitratapide as a challenging, real-world case study for applying solubility-enhancement technologies, such as solid dispersions and cyclodextrin complexation.

Validating Bioanalytical Methods and Understanding Complex Metabolism

Mitratapide undergoes extensive and rapid metabolism (90% within 24 hours) to produce multiple pharmacologically active metabolites (M1, M2, and M3) [1]. This complex metabolic pathway, combined with its paradoxical food effect, makes mitratapide a valuable probe for developing and validating robust LC-MS/MS or other bioanalytical methods for quantifying both parent compound and active metabolites in biological matrices. It can also serve as a model substrate for studying first-pass metabolism and the impact of food on drug disposition in a large animal species.

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